molecular formula C19H28N4O B6088914 2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B6088914
M. Wt: 328.5 g/mol
InChI Key: MUXVVCHAZQYPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to involve the inhibition of dopamine reuptake and the modulation of dopamine receptor activity. It has also been reported to interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol have been studied in vitro and in vivo. It has been reported to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for dopamine D2 receptors, which allows for more specific targeting of this receptor subtype. However, its potency and potential toxicity may also pose limitations for its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol. One direction is to further investigate its mechanism of action and its interactions with other neurotransmitter systems. Another direction is to explore its potential therapeutic applications in various neuropsychiatric disorders, such as schizophrenia, depression, and anxiety. Additionally, the development of more selective and potent analogs of this compound may also be a promising area of research.
Conclusion:
In conclusion, 2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound with potential applications in scientific research. Its selective activity as a dopamine D2 receptor antagonist and its modulation of other neurotransmitter systems make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and its potential limitations in experimental settings.

Synthesis Methods

The synthesis of 2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthesis method is beyond the scope of this paper, but it has been reported in scientific literature.

Scientific Research Applications

2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. It has been reported to exhibit activity as a selective dopamine D2 receptor antagonist and a potent inhibitor of the monoamine transporter.

properties

IUPAC Name

2-[1-benzyl-4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-16-18(12-20-21(16)2)14-22-9-10-23(19(15-22)8-11-24)13-17-6-4-3-5-7-17/h3-7,12,19,24H,8-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXVVCHAZQYPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-benzyl-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol

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